![molecular formula C8H7Cl3O2S B2582512 1,4-Dichloro-2-[(2-chloroethyl)sulfonyl]benzene CAS No. 790263-68-2](/img/structure/B2582512.png)

1,4-Dichloro-2-[(2-chloroethyl)sulfonyl]benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

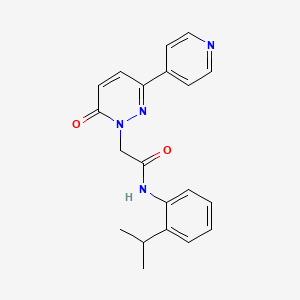

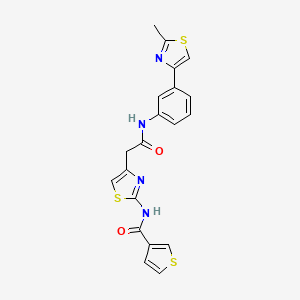

“1,4-Dichloro-2-[(2-chloroethyl)sulfonyl]benzene” is a chemical compound with the CAS Number: 790263-68-2 . It has a molecular weight of 273.57 and its IUPAC name is this compound .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H7Cl3O2S/c9-3-4-14(12,13)8-5-6(10)1-2-7(8)11/h1-2,5H,3-4H2 . This indicates that the molecule consists of 8 carbon atoms, 7 hydrogen atoms, 3 chlorine atoms, 2 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis

“this compound” has a melting point of 80-81 degrees Celsius .Aplicaciones Científicas De Investigación

Supramolecular Architecture

This chemical has been used in the study of supramolecular architecture. Crystalline forms of related benzene derivatives have been analyzed using X-ray diffraction techniques, revealing insights into their crystal packing and interactions, which are stabilized by weak hydrogen bonds and van der Waals interactions (Qian et al., 2012).

Synthesis and Cycloaddition Reactions

The compound is involved in synthesis and Diels–Alder cycloaddition reactions. Research on derivatives of this compound describes their synthesis and reactions with other compounds under various conditions (Sridhar et al., 2000).

Novel Preparation of α-Halosulfones

Studies have shown its use in the novel preparation of α-halosulfones. Specifically, this involves the chlorination of α-sulfonyl carbanions with hexachloroethane, providing a new method for creating these compounds (Kattenberg et al., 1973).

Synthesis of Substituted Benzothiazepines

There's research on the efficient synthesis of novel substituted 1,5-benzothiazepines incorporating the sulfonyl group. These syntheses involve reactions of sulfonyl chloride derivatives with other compounds (Chhakra et al., 2019).

Friedel-Crafts Sulfonylation

It's also used in Friedel-Crafts sulfonylation reactions. This involves the reaction of benzene and substituted benzenes with benzenesulfonyl chloride in ionic liquids, enhancing reactivity and yielding high yields of diaryl sulfones (Nara et al., 2001).

Propiedades

IUPAC Name |

1,4-dichloro-2-(2-chloroethylsulfonyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl3O2S/c9-3-4-14(12,13)8-5-6(10)1-2-7(8)11/h1-2,5H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDNWXZYRURONRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)S(=O)(=O)CCCl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-N-[2-(2,6-dimethylmorpholin-4-yl)-2-methylpropyl]pyridine-3-carboxamide](/img/structure/B2582435.png)

![2-((4-((2,4-dimethylphenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2582437.png)

![2-Cyano-3-[5-(4-fluorophenyl)-2-furanyl]-N-(tetrahydro-1,1-dioxido-3-thienyl)-2-propenamide](/img/structure/B2582439.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)acetamide](/img/structure/B2582444.png)

![4-[(Methylamino)methyl]phenylboronic acid hydrochloride](/img/structure/B2582445.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2582451.png)